molecular formula C7H9NO3 B12873963 Methyl 5-(hydroxymethyl)furan-2-carbimidate

Methyl 5-(hydroxymethyl)furan-2-carbimidate

Cat. No.: B12873963
M. Wt: 155.15 g/mol
InChI Key: BIGJCUJTUVGSRI-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)furan-2-carbimidate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)furan-2-carbimidate typically involves the reaction of furfuryl alcohol with appropriate reagents under controlled conditions. One common method includes the use of a ruthenium complex as a catalyst for the reductive amination of 5-hydroxymethylfurfural (HMF) in ethanol under a hydrogen atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furfurals. The process includes catalytic transformations under commercially relevant and environmentally acceptable conditions. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)furan-2-carbimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Furan-2,5-dicarboxylic acid (FDCA): Formed through oxidation reactions.

    2,5-bis(hydroxymethyl)furan (BHF): Formed through selective hydrogenation.

    Various substituted derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)furan-2-carbimidate involves its interaction with cellular components. The compound exhibits bacteriolytic effects by causing cell wall and membrane damage in bacteria . In cancer cells, it induces cytotoxicity through selective interactions with molecular targets, leading to cell death . The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Methyl 5-(hydroxymethyl)furan-2-carbimidate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)furan-2-carboximidate

InChI

InChI=1S/C7H9NO3/c1-10-7(8)6-3-2-5(4-9)11-6/h2-3,8-9H,4H2,1H3

InChI Key

BIGJCUJTUVGSRI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(O1)CO

Origin of Product

United States

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